3-[4-(Sec-butyl)anilino]-1-(2-naphthyl)-1-propanone
Description
3-[4-(Sec-butyl)anilino]-1-(2-naphthyl)-1-propanone is a propanone derivative characterized by a sec-butyl-substituted anilino group at the 3-position and a 2-naphthyl ketone at the 1-position. These compounds typically exhibit moderate molecular weights (299–400 g/mol) and are synthesized via nucleophilic substitution or ketone reduction pathways.
Properties
IUPAC Name |
3-(4-butan-2-ylanilino)-1-naphthalen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-3-17(2)18-10-12-22(13-11-18)24-15-14-23(25)21-9-8-19-6-4-5-7-20(19)16-21/h4-13,16-17,24H,3,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTZJCQGPQLPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Sec-butyl)anilino]-1-(2-naphthyl)-1-propanone typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-sec-butylaniline, is synthesized through the alkylation of aniline with sec-butyl bromide under basic conditions.
Coupling with Naphthyl Group: The aniline derivative is then coupled with 2-naphthyl bromide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Formation of the Propanone Linkage: The final step involves the formation of the propanone linkage through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Sec-butyl)anilino]-1-(2-naphthyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-[4-(Sec-butyl)anilino]-1-(2-naphthyl)-1-propanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-[4-(Sec-butyl)anilino]-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-[4-(sec-butyl)anilino]-1-(2-naphthyl)-1-propanone with structurally related propanone derivatives, focusing on substituent effects, molecular properties, and synthesis data:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The sec-butyl group in the target compound increases lipophilicity compared to smaller alkyl substituents (e.g., ethyl in ). This may enhance membrane permeability but reduce aqueous solubility.
Aromatic System Influence :
- 2-Naphthyl (vs. 2-thienyl or phenyl) introduces steric bulk and extended π-conjugation, which may impact crystallinity and melting points. However, direct melting point data for naphthyl derivatives are absent in the evidence.
- Compounds with heterocyclic ketone groups (e.g., benzo[b]thiophene in ) exhibit higher melting points (131–175°C), likely due to rigid planar structures and hydrogen bonding.
Synthetic Pathways: Propanones are commonly synthesized via Claisen-Schmidt condensations or ketone reductions (e.g., borohydride reduction of propanols in ). The sec-butyl anilino group may require optimized reaction conditions to avoid steric hindrance during synthesis.
Biological Activity
3-[4-(Sec-butyl)anilino]-1-(2-naphthyl)-1-propanone, a compound with the CAS number 882748-30-3, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H25NO
- Molecular Weight : 331.45 g/mol
- Structure : The compound features a naphthyl group and a sec-butyl aniline moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : Preliminary studies indicate that this compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibition of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and glucose metabolism .
- Receptor Interaction : The structural components of the compound suggest potential interactions with various receptors involved in cell signaling pathways. This includes possible antagonistic effects on pathways related to inflammation and cancer progression.
Antidiabetic Potential
Recent literature highlights the antidiabetic potential of structurally related compounds. For example, compounds with similar phenolic structures have demonstrated significant inhibition of PTP1B with IC50 values ranging from 7.31 μM to 8.73 μM . This suggests that this compound may also possess similar properties, warranting further investigation into its antidiabetic effects.
Anticancer Activity
The compound's ability to inhibit specific kinases could position it as a candidate for anticancer therapy. Studies on related compounds have demonstrated their effectiveness against various cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival .
Case Study 1: Antidiabetic Activity
In an in vitro study, compounds structurally similar to this compound were tested for their ability to lower blood glucose levels in diabetic models. The results indicated a significant reduction in glucose levels, suggesting that the compound could be effective in managing diabetes through PTP1B inhibition .
Case Study 2: Anticancer Efficacy
Another study evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results showed that these compounds induced apoptosis and inhibited cell growth significantly, indicating potential for development as anticancer agents .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
